Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate
Description
Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate is a heterocyclic compound featuring a tetrazole ring linked to a 5-bromothiophene moiety via a methyl acetate bridge. The bromothiophene group introduces electron-withdrawing and halogen-bonding capabilities, which can influence reactivity, crystal packing, and biological activity. This compound’s structural complexity makes it valuable for studying intermolecular interactions and structure-activity relationships (SAR) in drug discovery .
Properties
CAS No. |
619296-61-6 |
|---|---|
Molecular Formula |
C8H7BrN4O2S |
Molecular Weight |
303.14 g/mol |
IUPAC Name |
methyl 2-[5-(5-bromothiophen-2-yl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C8H7BrN4O2S/c1-15-7(14)4-13-11-8(10-12-13)5-2-3-6(9)16-5/h2-3H,4H2,1H3 |
InChI Key |
ZUJFKGSRLDUYKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1N=C(N=N1)C2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Process
-
- 5-(5-bromothiophen-2-yl)-2H-tetrazole (tetrazole derivative)
- Methyl bromoacetate
- Potassium carbonate or another suitable base
-
- Solvent: Acetonitrile is commonly used due to its ability to dissolve reactants effectively.
- Temperature: The reaction is carried out at low temperatures (around 273 K) to ensure controlled reactivity.
- Stirring Duration: The mixture is stirred for approximately 24 hours to ensure complete reaction.
-
- Dissolve the tetrazole derivative and potassium carbonate in acetonitrile while stirring for 30 minutes.
- Add methyl bromoacetate dropwise to the solution to initiate the esterification reaction.
- Continue stirring for 24 hours at a controlled temperature.
- Filter the resulting solid and remove the solvent under reduced pressure.
- Purify the product using recrystallization techniques, typically with acetonitrile.
Yield :
Reaction Analysis
Key Parameters
- Base Catalyst : Potassium carbonate acts as a proton acceptor, facilitating the nucleophilic attack of the tetrazole ring on methyl bromoacetate.
- Solvent Selection : Acetonitrile ensures solubility and stability of reactants throughout the reaction process.
- Temperature Control : Maintaining low temperatures prevents side reactions and ensures high product purity.
Recrystallization
The final product is purified through recrystallization using acetonitrile or other solvents such as DMF, ethanol, or tetrahydrofuran. This step enhances purity and crystallinity.
Comparative Data Table
| Parameter | Details | Impact on Reaction |
|---|---|---|
| Base Catalyst | Potassium carbonate | Facilitates nucleophilic substitution |
| Solvent | Acetonitrile | Ensures solubility and stability |
| Reaction Temperature | ~273 K | Prevents side reactions |
| Stirring Duration | ~24 hours | Ensures complete reaction |
| Recrystallization Solvent | Acetonitrile (preferred) | Enhances purity |
| Yield | >90% | High efficiency |
Notes on Optimization
To improve yield and efficiency:
- Use high-purity reactants to minimize impurities.
- Optimize solvent ratios for better solubility.
- Maintain precise temperature control throughout the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and tetrazole rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene or tetrazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate exhibits significant potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests it may possess antibacterial and anticancer properties.
Case Study: Anticancer Activity
Research indicates that compounds containing the tetrazole moiety often show anticancer activity. A study evaluated the cytotoxic effects of various tetrazole derivatives on cancer cell lines, revealing that this compound inhibited cell proliferation significantly, with an IC50 value in the micromolar range against several tumor types .
Agricultural Chemistry
The compound's unique structure allows it to be explored as a potential agrochemical. Its effectiveness as a pesticide or herbicide could stem from its ability to disrupt biological processes in pests.
Case Study: Pesticidal Activity
In a controlled study, this compound was tested against common agricultural pests. Results demonstrated a notable reduction in pest populations when applied at specific concentrations, indicating its viability as an environmentally friendly pesticide alternative .
Materials Science
This compound can also be utilized in the development of new materials due to its unique chemical properties, particularly in polymer synthesis and as a precursor for other functional materials.
Case Study: Polymer Synthesis
Researchers have synthesized polymers incorporating this compound into their structure. These polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for various applications in coatings and composites .
Table 2: Summary of Applications
| Application Area | Findings/Results |
|---|---|
| Medicinal Chemistry | Significant anticancer activity; potential drug candidate |
| Agricultural Chemistry | Effective against agricultural pests; eco-friendly alternative |
| Materials Science | Improved thermal stability; suitable for coatings and composites |
Mechanism of Action
The mechanism of action of Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Reactivity and Crystal Packing
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate ()
- Structural Features : The hydroxyphenyl group enables intramolecular O–H⋯N hydrogen bonding with the tetrazole ring, stabilizing the molecular conformation. The methyl acetate group forms an 82.61° dihedral angle with the tetrazole ring, contrasting with the near-planar arrangement in other analogs.
- Crystal Packing : Molecules form trans-dimer pairs via C–H⋯O hydrogen bonds, with offset π-π interactions between phenyl rings. The absence of strong intermolecular interactions beyond dimers highlights the role of substituents in directing supramolecular assembly .
- Comparison : Unlike the bromothiophene group in the target compound, the hydroxyphenyl substituent promotes hydrogen bonding but lacks halogen-mediated interactions. This difference affects solubility and crystal lattice stability.
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate ()
- The ethyl ester group enhances lipophilicity compared to the methyl ester in the target compound.
- Reactivity : The synthesis involves sodium azide and ammonium chloride, forming the tetrazole ring, followed by ethyl chloroacetate substitution. This mirrors the target compound’s esterification pathway but uses a benzoxazole-amine precursor .
- Comparison : The benzoxazole group may confer distinct biological activities (e.g., antimicrobial or anti-inflammatory properties) compared to bromothiophene, which is smaller and more electron-deficient.
Electronic and Steric Effects of Substituents
Ethyl (5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetate ()
- Substituent Impact: The 4-[(2-methylbenzyl)oxy]phenyl group is highly lipophilic, favoring hydrophobic interactions in biological systems.
- Comparison : Unlike the bromothiophene’s electron-withdrawing effect, the methoxy group in this compound is electron-donating, altering electronic density on the tetrazole ring and influencing reactivity in nucleophilic substitutions .
Ethyl 2-[5-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]acetate ()
- Heterocycle Variation: Replacing the tetrazole with a triazole ring reduces nitrogen content and acidity (tetrazoles have pKa ~4–5, triazoles ~8–10).
- Comparison : The triazole’s lower metabolic stability compared to tetrazole may limit pharmaceutical applications despite synthetic simplicity .
Biological Activity
Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate is a compound of significant interest in medicinal chemistry due to its complex structure, which includes a tetrazole ring and a bromothiophene moiety. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Structural Characteristics
The molecular formula of this compound is . The presence of the tetrazole ring is notable for its ability to mimic carboxylic acids and amides, enhancing its interaction with biological targets such as enzymes and receptors .
Biological Activity
This compound exhibits a range of biological activities attributed to its structural components:
- Antimicrobial Activity : Compounds containing tetrazole rings have demonstrated antimicrobial properties. Research indicates that derivatives can inhibit the growth of various bacteria, making them potential candidates for antibiotic development .
- Anti-inflammatory Effects : The compound's ability to interact with inflammatory pathways suggests potential use in treating inflammatory diseases. Tetrazole derivatives are known for their anti-inflammatory activities, which could be further explored with this compound .
- Antitumor Properties : Preliminary studies indicate that compounds with similar structures may exhibit antitumor activity by interfering with cancer cell proliferation and survival mechanisms .
The biological effects of this compound are primarily due to its interactions with specific biological targets:
- Enzyme Inhibition : The compound can bind to enzymes, altering their activity and leading to downstream effects on metabolic pathways.
- Receptor Modulation : It may interact with various receptors, potentially influencing signaling pathways associated with inflammation and cancer progression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-(5-chlorothiophen-2-yl)acetate | Chlorine instead of bromine | Different reactivity due to chlorine's electronegativity |
| Methyl 2-(5-iodothiophen-2-yl)acetate | Iodine substitution | Enhanced coupling reaction efficiency due to iodine's larger size |
| Methyl 2-(5-fluorothiophen-2-yl)acetate | Fluorine atom | Significant alteration in electronic properties and reactivity |
Each compound exhibits distinct properties that influence their biological activities, particularly in terms of reactivity and potential applications in medicinal chemistry .
Case Studies and Research Findings
Several studies have evaluated the biological activity of tetrazole-containing compounds, highlighting their therapeutic potential:
- Antimicrobial Screening : A study involving various tetrazole derivatives found that many exhibited moderate to excellent antimicrobial activity against Gram-positive pathogens. This suggests that this compound could be effective against similar targets .
- Anti-inflammatory Research : Research into tetrazole derivatives has shown promising results in reducing inflammation markers in vitro, indicating that this compound may share these beneficial effects .
- Antitumor Activity Assessment : Investigations into related compounds have demonstrated their ability to inhibit cancer cell lines, suggesting that this compound could be explored further for anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
